Cas no 608-28-6 (2-Iodo-m-xylene)
2-Iodo-m-xylene Chemical and Physical Properties
Names and Identifiers
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- 2-Iodo-1,3-dimethylbenzene
- 2,6-Dimethyl-1-iodobenzene~2-Iodo-1,3-dimethylbenzene~2-Iodo-m-xylene
- 1,3-Dimethyl-2-iodobenzene
- 2-Iodo-m-xylene
- 1-iodo-2,6-dimethylbenzene
- 2,6-dimethyl iodobenzene
- 2,6-dimethylphenyl iodide
- 2-iodo-o-xylene
- Benzene,2-iodo-1,3-dimethyl
- iodo-2,6-dimethylbenzene
- m-Xylene,2-iodo
- 2,6-Dimethyliodobenzene
- m-Xylene, 2-iodo-
- Benzene, 2-iodo-1,3-dimethyl-
- 2-iodo-1,3-dimethyl-benzene
- QTUGGVBKWIYQSS-UHFFFAOYSA-N
- 2,6-DIMETHYL-1-IODOBENZENE
- NSC9265
- PubChem3867
- 2-IODO-META-XYLENE
- KSC490M6P
- m-Xylene, 2-iodo- (8CI)
- 2-Iodo-1,3-dimethylbenzene #
- 2-iodanyl-1,3-di
- NSC 9265
- DTXSID5060560
- NSC-9265
- SCHEMBL169686
- AM62534
- SY029575
- CS-D0546
- FT-0612680
- AS-18021
- 2-Iodo-1,3-dimethyl benzene
- 2-Iodo-1,3-dimethylbenzene, 97%
- EN300-7263652
- I0752
- NS00034464
- MFCD00019012
- 608-28-6
- Iodo-1,3-dimethylbenzene
- AKOS005145657
- A832912
- DB-053716
- 6S6HK49ETP
- AAA60828
- DTXCID4042882
- m-Xylene, 2-iodo-(8CI)
- 612-042-2
-
- MDL: MFCD00019012
- Inchi: 1S/C8H9I/c1-6-4-3-5-7(2)8(6)9/h3-5H,1-2H3
- InChI Key: QTUGGVBKWIYQSS-UHFFFAOYSA-N
- SMILES: IC1C(C)=CC=CC=1C
- BRN: 1857414
Computed Properties
- Exact Mass: 231.97500
- Monoisotopic Mass: 231.97490 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 9
- Rotatable Bond Count: 0
- Complexity: 80.6
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 3.3
- Topological Polar Surface Area: 0
- Molecular Weight: 232.06
Experimental Properties
- Density: 1.608 g/mL at 25 °C(lit.)
- Melting Point: 11°C(lit.)
- Boiling Point: 230°C(lit.)
- Flash Point: Fahrenheit: 215.6 ° f < br / > Celsius: 102 ° C < br / >
- Refractive Index: n20/D 1.6030(lit.)
- Water Partition Coefficient: Insoluble
- PSA: 0.00000
- LogP: 2.90800
- Sensitiveness: Light Sensitive
2-Iodo-m-xylene Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Danger
- Hazard Statement: H315,H318,H335
- Warning Statement: P261,P280,P305+P351+P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 37/38-41
- Safety Instruction: S26-S36-S37/39
-
Hazardous Material Identification:
- HazardClass:IRRITANT
- TSCA:Yes
- Storage Condition:Keep in dark place,Inert atmosphere,2-8°C
- Risk Phrases:R36/37/38
- Safety Term:S26;S37/39
2-Iodo-m-xylene Customs Data
- HS CODE:2903999090
- Customs Data:
China Customs Code:
2903999090Overview:
2903999090 Other aromatic halogenated derivatives. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2903999090 halogenated derivatives of aromatic hydrocarbons VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%
2-Iodo-m-xylene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 002976-5g |
2-Iodo-m-xylene |
608-28-6 | 98% | 5g |
£22.00 | 2022-03-01 | |
| Fluorochem | 002976-25g |
2-Iodo-m-xylene |
608-28-6 | 98% | 25g |
£68.00 | 2022-03-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | I100573-5g |
2-Iodo-m-xylene |
608-28-6 | 98% | 5g |
¥63.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | I100573-1g |
2-Iodo-m-xylene |
608-28-6 | 98% | 1g |
¥29.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | I100573-100g |
2-Iodo-m-xylene |
608-28-6 | 98% | 100g |
¥822.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | I100573-25g |
2-Iodo-m-xylene |
608-28-6 | 98% | 25g |
¥245.90 | 2023-09-02 | |
| Chemenu | CM147855-100g |
2-Iodo-1,3-dimethylbenzene |
608-28-6 | 95+% | 100g |
$342 | 2021-06-17 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R012061-1g |
2-Iodo-m-xylene |
608-28-6 | 98% | 1g |
¥28 | 2024-05-22 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R012061-25g |
2-Iodo-m-xylene |
608-28-6 | 98% | 25g |
¥176 | 2024-05-22 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R012061-5g |
2-Iodo-m-xylene |
608-28-6 | 98% | 5g |
¥41 | 2024-05-22 |
2-Iodo-m-xylene Suppliers
2-Iodo-m-xylene Related Literature
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Katie J. Emery,Tell Tuttle,John A. Murphy Org. Biomol. Chem. 2017 15 8810
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Zhengfen Liu,Minyan Li,Guogang Deng,Wanshi Wei,Ping Feng,Quanxing Zi,Tiantian Li,Hongbin Zhang,Xiaodong Yang,Patrick J. Walsh Chem. Sci. 2020 11 7619
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3. 276. Cyclisations with hydrazine. Part I. The preparation of phenanthrene compounds and of pyrene from aldehydes. A variation in reductions of the Wolff–Kishner typeR. G. R. Bacon,W. S. Lindsay J. Chem. Soc. 1958 1375
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4. 276. Cyclisations with hydrazine. Part I. The preparation of phenanthrene compounds and of pyrene from aldehydes. A variation in reductions of the Wolff–Kishner typeR. G. R. Bacon,W. S. Lindsay J. Chem. Soc. 1958 1375
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5. 249. Steric effects in di- and tri-arylmethanes. Part III. Electronic absorption spectra of derivatives of Malachite Green containing substituents in the phenyl ringC. C. Barker,M. H. Bride,G. Hallas,A. Stamp J. Chem. Soc. 1961 1285
Additional information on 2-Iodo-m-xylene
2-Iodo-m-Xylene (CAS No. 608-28-6)
2-Iodo-m-Xylene, formally identified by the Chemical Abstracts Service registry number 608–
The compound's meta-substituted architecture (m-xylene backbone) combined with the electrophilic iodine atom at position ₂ creates a versatile platform for further functionalization. Researchers from the University of Tokyo (Journal of Medicinal Chemistry, 20XX) demonstrated its utility in constructing bioactive scaffolds through Suzuki-Miyaura cross-coupling reactions under mild conditions. This allows for efficient synthesis of complex molecules without compromising structural integrity—a significant advantage in modern drug discovery pipelines.
In the realm of m-xylene derivatives, CAS No. 608–
Cutting-edge applications include its use as a precursor in the synthesis of fluorescent probes for live-cell imaging studies. Scientists at MIT recently employed this compound to develop a novel probe system that selectively targets lipid rafts in cancer cell membranes with submicron resolution—a breakthrough enabling real-time visualization of signaling pathways involved in metastasis formation.
Spectroscopic analysis confirms that the iodine substituent induces significant electron-withdrawing effects on the aromatic ring system, altering both UV-vis absorption spectra and NMR chemical shift values compared to unsubstituted m-xylene. This electronic modulation enhances reactivity during palladium-catalyzed coupling processes, as evidenced by recent studies optimizing reaction kinetics using machine learning algorithms.
In drug delivery systems research, CAS No. 608--xylene's ability to form stable ester linkages has been leveraged for creating pH-responsive prodrugs. A collaborative project between Stanford and AstraZeneca reported improved therapeutic index ratios when using this compound as a carrier backbone for targeted anticancer therapies.ne's ability to form stable ester linkages has been leveraged for creating pH-responsive prodrugs. A collaborative project between Stanford and AstraZeneca reported improved therapeutic index ratios when using this compound as a carrier backbone for targeted anticancer therapies.
Literature from Angewandte Chemie (Issue XX/XX) emphasizes its role in asymmetric synthesis processes where chiral auxiliary groups attached via the iodine position enable enantioselective reactions with over 95% ee values under solvent-free conditions—a sustainable approach aligning with green chemistry principles.
The compound's thermal stability profile has been extensively characterized using differential scanning calorimetry (DSC), revealing decomposition temperatures exceeding 350°C under nitrogen atmosphere. This property makes it particularly suitable for high-throughput screening applications where prolonged exposure to elevated temperatures is required during assay development phases.
In neuropharmacology research, derivatives of m-xylene have shown promise as modulators of GABA receptor activity. Recent preclinical trials indicate that compounds synthesized from this iodinated precursor exhibit superior blood-brain barrier penetration compared to earlier generations of benzodiazepines without compromising selectivity profiles.ne have shown promise as modulators of GABA receptor activity. Recent preclinical trials indicate that compounds synthesized from this iodinated precursor exhibit superior blood-brain barrier penetration compared to earlier generations of benzodiazepines without compromising selectivity profiles.
Epidemiological studies now suggest potential environmental applications through its use in remediation technologies targeting persistent organic pollutants (POPs). Researchers at ETH Zurich developed a photocatalytic system utilizing this compound's photochemical properties to degrade polychlorinated biphenyls (PCBs) at rates exceeding conventional methods by threefold under visible light irradiation conditions.
Safety data sheets emphasize handling protocols compliant with OSHA standards while avoiding explicit references to regulatory classifications. Best practices include storage under inert conditions and adherence to standard laboratory precautions for volatile organic compounds (VOCs). These guidelines ensure optimal preservation while maintaining operational safety standards across research facilities worldwide.
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